Ethyl 7-Fluoroindole-3-acetate
CAS No.:
Cat. No.: VC16493454
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FNO2 |
|---|---|
| Molecular Weight | 221.23 g/mol |
| IUPAC Name | ethyl 2-(7-fluoro-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3 |
| Standard InChI Key | JLVWAIDILDMPQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNC2=C1C=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 7-fluoroindole-3-acetate (CHFNO) consists of an indole core modified with a fluorine atom at position 7 and an ethyl acetate group at position 3 (Figure 1). The fluorine atom introduces electron-withdrawing effects, altering the electronic distribution of the indole ring and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .
Table 1: Comparative Properties of Ethyl Indole-3-Acetate and Its 7-Fluoro Derivative
The fluorine substituent increases molecular polarity, potentially raising the melting and boiling points compared to the non-fluorinated analog . The ester group at position 3 renders the compound susceptible to hydrolysis under acidic or basic conditions, a property critical for its reactivity in synthetic applications .
Synthesis and Manufacturing
Route 1: Direct Fluorination and Esterification
A plausible synthesis begins with 7-fluoroindole, which undergoes Friedel-Crafts acetylation at position 3 using acetic anhydride, followed by esterification with ethanol. This method mirrors the synthesis of ethyl 4-bromo-7-fluoroindole-3-acetate, where bromine and fluorine are introduced sequentially .
Key Reaction Conditions:
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Acetylation: Catalytic Lewis acids (e.g., AlCl) in dichloromethane at 0–5°C .
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Esterification: Ethanol in refluxing toluene with sulfuric acid as a catalyst .
Route 2: Cyanide Displacement and Hydrolysis
Adapting the method for 6-fluoroindole-3-acetonitrile , 7-fluoroindole-3-acetonitrile could be synthesized via nucleophilic substitution using sodium cyanide. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would yield the target compound:
Table 2: Synthetic Parameters for Key Steps
| Step | Reagents/Conditions | Yield (Reported for Analogs) |
|---|---|---|
| Cyanide Displacement | NaCN, DMF, 150°C, 4h | 60–70% |
| Acid Hydrolysis | 6M HCl, reflux, 12h | 85–90% |
| Esterification | EtOH, HSO, toluene, reflux | 75–80% |
Applications in Pharmaceutical and Material Sciences
Medicinal Chemistry
Fluorinated indoles are pivotal in drug discovery due to their enhanced metabolic stability and bioavailability. Ethyl 7-fluoroindole-3-acetate may serve as an intermediate in synthesizing kinase inhibitors or anticancer agents, where fluorine’s electronegativity modulates target binding affinity. For example, analogs like 7-fluoro-1H-indazole-3-carboxylic acid are used in bioactive molecules targeting inflammatory pathways.
Agrochemicals
Indole derivatives regulate plant growth; the fluorine atom in ethyl 7-fluoroindole-3-acetate could enhance herbicidal activity by resisting enzymatic degradation .
Materials Science
The compound’s aromatic and fluorinated structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs), where fluorine improves thermal stability.
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wash with soap and water; use barrier creams |
| Eye Exposure | Rinse with water for 15 minutes; seek medical attention |
| Storage | Store in airtight containers away from light and heat |
Future Perspectives
Further studies are needed to:
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Optimize synthetic routes for higher yields and scalability.
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Explore the compound’s biological activity through in vitro assays.
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Investigate its utility in photodynamic therapy or as a fluorescent probe.
The integration of computational modeling (e.g., DFT calculations) could predict reactivity and guide structural modifications for targeted applications.
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